Synthesis and Characterization of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: A Technical Guide
Synthesis and Characterization of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable scaffold for the development of novel therapeutics, particularly in the areas of antiviral and anticancer research.[1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃O | [3] |
| Molecular Weight | 200.16 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow solid or oil | General knowledge |
| Melting Point | Not available. For comparison, 4-(trifluoromethyl)-1-indanone has a melting point of 38-42 °C. | [4] |
Synthesis Pathway
The most plausible and widely utilized method for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[5] In the case of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, the key precursor is 3-(2-(trifluoromethyl)phenyl)propanoic acid.
The overall synthetic workflow can be visualized as a two-step process: first, the synthesis of the carboxylic acid precursor, and second, its cyclization to the target indanone.
Figure 1: Overall synthetic workflow for 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one.
Experimental Protocols
Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanoic Acid (Precursor)
Adapted General Protocol for Hydrogenation:
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Reaction Setup: In a hydrogenation vessel, dissolve 3-(2-(trifluoromethyl)phenyl)acrylic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).
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Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-5 atm). Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(2-(trifluoromethyl)phenyl)propanoic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one (Intramolecular Friedel-Crafts Acylation)
The intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids is a standard method for the preparation of 1-indanones.[5] The choice of the cyclizing agent is crucial, with common reagents including polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in methanesulfonic acid), or thionyl chloride followed by a Lewis acid like aluminum chloride (AlCl₃).[7] The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, potentially requiring harsher reaction conditions for cyclization.[2]
Figure 2: Alternative pathways for the intramolecular Friedel-Crafts acylation.
General Protocol using Polyphosphoric Acid (PPA):
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Reaction Setup: Place 3-(2-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.
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Reagent Addition: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).
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Heating: Heat the mixture with vigorous stirring to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or GC-MS.
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Quenching: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one.
Characterization Data
A complete set of characterization data for 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is not available in a single public source. The following data is a combination of available information and predicted values based on analogous compounds.
¹H NMR Spectroscopy
A ¹H NMR spectrum for 7-(trifluoromethyl)-1-indanone is available from a commercial supplier.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.5 (m) | Multiplet | 3H | Aromatic protons |
| ~3.2 (t) | Triplet | 2H | -CH₂- adjacent to the aromatic ring |
| ~2.8 (t) | Triplet | 2H | -CH₂- adjacent to the carbonyl group |
¹³C NMR Spectroscopy
A full ¹³C NMR spectrum is not available. Predicted chemical shifts based on the structure and known effects of the trifluoromethyl and carbonyl groups are provided below.
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C=O |
| ~150-120 | Aromatic carbons |
| ~125 (q) | -CF₃ |
| ~36 | -CH₂- adjacent to the aromatic ring |
| ~26 | -CH₂- adjacent to the carbonyl group |
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. The characteristic absorption bands are predicted below.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (ketone) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1300-1100 | C-F stretch (strong) |
Mass Spectrometry (MS)
An experimental mass spectrum is not available. The expected molecular ion peak and major fragmentation patterns are predicted.
| m/z | Assignment |
| 200 | [M]⁺ |
| 172 | [M - CO]⁺ |
| 131 | [M - CF₃]⁺ |
Biological Relevance and Potential Applications
Indanone derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Trifluoromethyl-containing compounds have been successfully developed as kinase inhibitors for cancer therapy and as antiviral agents.[2][8][9] The 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one scaffold could serve as a valuable starting point for the design of novel inhibitors targeting various signaling pathways implicated in disease.
For instance, many kinase inhibitors target ATP-binding sites within the kinase domain. The indanone core can be functionalized to interact with key residues in these pockets, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Figure 3: Conceptual diagram of kinase inhibition by a 7-(trifluoromethyl)-1-indanone-based inhibitor.
Conclusion
This technical guide provides a consolidated resource for the synthesis and characterization of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. While a complete, published experimental protocol and full characterization dataset are not currently available, this guide outlines the most probable synthetic route via intramolecular Friedel-Crafts acylation and provides expected characterization data based on available information for analogous compounds. The potential of this scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, underscores the importance of further research and detailed characterization of this and related molecules. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific needs.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 4-(Trifluoromethyl)-1-indanone, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
